

Comparative Analysis of 1,3,5-Cyclohexanetriol Derivatives: A Cross-Target Activity Guide

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Compound of Interest

Compound Name: 1,3,5-Cyclohexanetriol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various **1,3,5-cyclohexanetriol** derivatives against a range of biological targets. The data presented herein is compiled from publicly available research to facilitate the objective assessment of these compounds and their potential for cross-reactivity in a pharmacological context.

Quantitative Data Summary

The following table summarizes the biological activity of selected **1,3,5-cyclohexanetriol** derivatives against different molecular targets. This data is intended to provide a comparative overview of their potency and selectivity.

Compound ID	Derivative Class	Target	Assay Type	Activity (IC ₅₀ /K _i)	Reference
3balpha	1,3-disubstituted cyclohexane acetic acid	Leukotriene B4 Receptor (BLTR)	Receptor Binding ([³ H]LTB ₄ displacement)	250 nM (IC ₅₀)	[1]
5balpha	1,3-disubstituted cyclohexane N,N-dimethylamide	Leukotriene B4 Receptor (BLTR)	Receptor Binding ([³ H]LTB ₄ displacement)	40 nM (IC ₅₀)	[1]
14	Hydroxylated perhydroquin oxaline	κ-opioid receptor	Radioligand Binding	599 nM (K _i)	[2]
17a	N-benzylamine substituted 1,3-dioxane	σ ₁ receptor	Radioligand Binding	31 nM (K _i)	[3]
19a	Pyrrolidine substituted 1,3-dioxane	σ ₁ receptor	Radioligand Binding	154 nM (K _i)	[3]
2a	Primary amine substituted 1,3-dioxane	NMDA receptor (PCP binding site)	Radioligand Binding	19 nM (K _i)	[3]
2b	N-benzylamine substituted 1,3-dioxane	σ ₁ receptor	Radioligand Binding	27 nM (K _i)	[3]
5a-5j	{5-[(E)-benzylidene	MCF-7 cancer cells	SRB assay	Optimum IC ₅₀ values	[4]

amino]-1,3,4-
thiadiazol-2-
yl}
cyclohexane-
1,2,3,5-tetrol

reported

Experimental Protocols

Detailed methodologies for the key experiments cited in the data summary are provided below.

Leukotriene B₄ (LTB₄) Receptor Binding Assay[1]

- Objective: To determine the binding affinity of 1,3-disubstituted cyclohexane derivatives to the human cell surface LTB₄ receptor (BLTR).
- Method: The assay measures the displacement of radiolabeled LTB₄ ([³H]LTB₄) from human neutrophils by the test compounds.
- Procedure:
 - Human neutrophils are isolated and prepared.
 - A constant concentration of [³H]LTB₄ is incubated with the neutrophil membrane preparation.
 - Increasing concentrations of the test compounds (e.g., 3balpha, 5balpha) are added to the incubation mixture.
 - After incubation, the bound and free radioligand are separated by filtration.
 - The radioactivity of the filter-bound complex is measured using a scintillation counter.
 - The concentration of the test compound that inhibits 50% of the specific binding of [³H]LTB₄ (IC₅₀) is calculated.

κ-Opioid Receptor Binding Assay[2]

- Objective: To determine the affinity of hydroxylated perhydroquinoxaline derivatives for the κ -opioid receptor.
- Method: A competitive radioligand binding assay is used.
- Procedure:
 - Membranes from cells expressing the human κ -opioid receptor are prepared.
 - These membranes are incubated with a specific radioligand for the κ -opioid receptor and varying concentrations of the test compound (e.g., 14).
 - The reaction is allowed to reach equilibrium.
 - Bound radioligand is separated from the unbound radioligand via rapid filtration.
 - The amount of bound radioactivity is quantified.
 - The inhibition constant (K_i) is calculated from the IC_{50} value using the Cheng-Prusoff equation.

σ_1 and NMDA Receptor Binding Assays[3]

- Objective: To evaluate the affinity of 1,3-dioxane derivatives for σ_1 receptors and the phencyclidine (PCP) binding site of the NMDA receptor.
- Method: Radioligand receptor binding studies are performed.
- Procedure:
 - Appropriate tissue homogenates or cell membranes expressing the target receptors are prepared.
 - For σ_1 receptor binding, a specific radioligand such as --INVALID-LINK---pentazocine is used. For the NMDA receptor PCP site, a radioligand like [3H]MK-801 is utilized.
 - Incubations are carried out with the membrane preparation, the radioligand, and a range of concentrations of the test compounds (e.g., 17a, 19a, 2a, 2b).

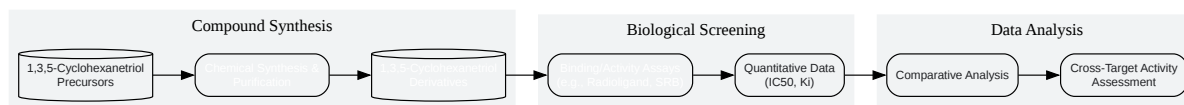
- Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.
- Following incubation, the bound radioactivity is separated by filtration and measured.
- K_i values are determined from the resulting competition curves.

Sulforhodamine B (SRB) Assay for Anticancer Activity[4]

- Objective: To assess the in vitro anticancer efficacy of {5-[(E)-benzylidene amino]-1,3,4-thiadiazol-2-yl} cyclohexane-1,2,3,5-tetrol derivatives.
- Method: The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
- Procedure:
 - MCF-7 human breast cancer cells are seeded in 96-well plates and allowed to attach overnight.
 - The cells are treated with various concentrations of the test compounds (5a-5j) for a specified period.
 - After treatment, the cells are fixed with trichloroacetic acid.
 - The fixed cells are stained with Sulforhodamine B dye.
 - Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
 - The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.
 - The IC_{50} value, the concentration of drug that inhibits cell growth by 50%, is calculated.

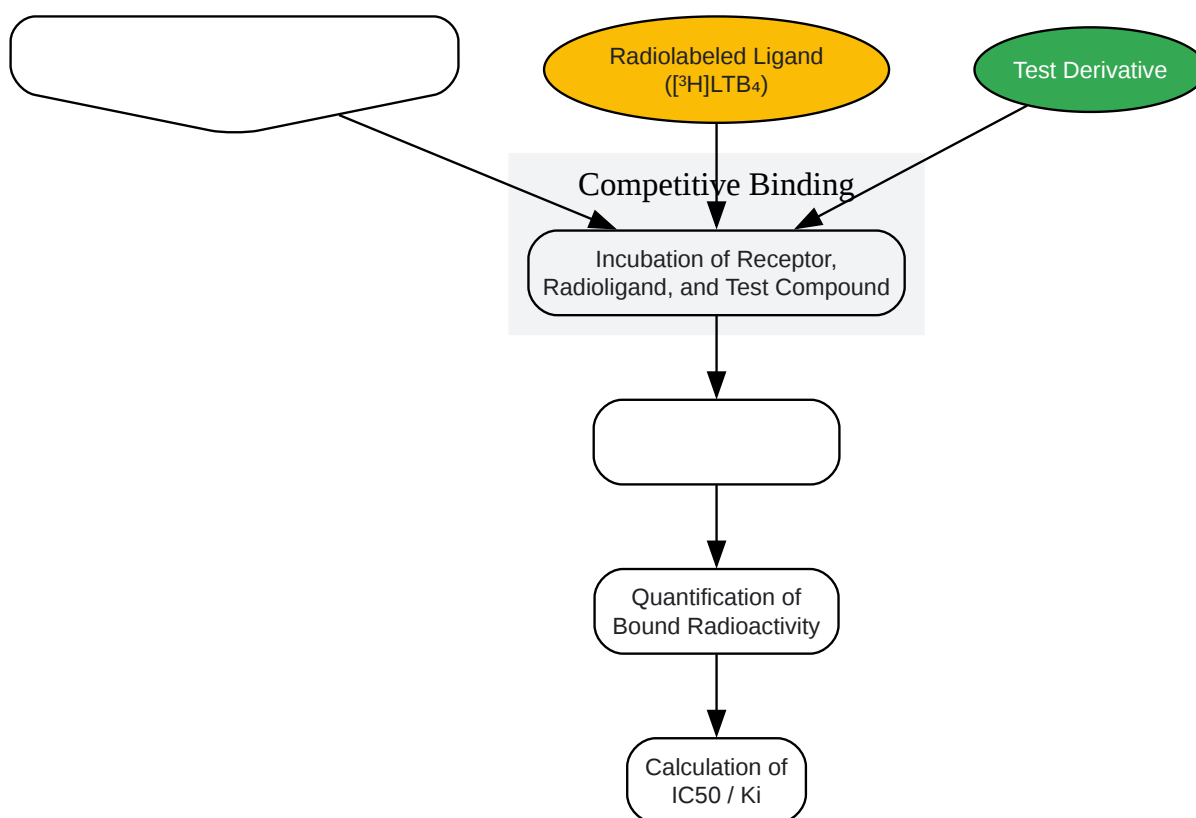
Visualizations

The following diagrams illustrate key concepts and workflows related to the evaluation of **1,3,5-cyclohexanetriol** derivatives.



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Caption: General workflow for the synthesis and biological evaluation of **1,3,5-cyclohexanetriol** derivatives.



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Caption: Schematic of a competitive radioligand binding assay for affinity determination.

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